Cas no 51103-57-2 (8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-)
![8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)- structure](https://it.kuujia.com/scimg/cas/51103-57-2x500.png)
51103-57-2 structure
Nome del prodotto:8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
- aphidicolin-17-monoacetate
- [3,9-Dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl acetate
- DTXSID80965385
- 51103-57-2
- [(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate
- Aphidicolin-17-acetate
- 8,11a-Methano-11aH-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, alpha9-acetate, (3alpha,4alpha,4aalpha,6abeta,8beta,9beta,11abeta,11bbeta)-
-
- Inchi: InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21?,22+/m0/s1
- Chiave InChI: GAPINCSXTLCIPV-AWEAMKMDSA-N
- Sorrisi: CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O
Proprietà calcolate
- Massa esatta: 380.25638
- Massa monoisotopica: 380.25627424g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 622
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 87Ų
- Conta Tautomer: niente
- XLogP3: 3.1
Proprietà sperimentali
- PSA: 86.99
8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)- Letteratura correlata
-
1. Back matter
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
51103-57-2 (8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-) Prodotti correlati
- 4720-09-6(andromedotoxin)
- 35833-62-6(Cabraleadiol 3-acetate)
- 26116-89-2(Rhodojaponin II)
- 2171974-15-3(5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylpentanoic acid)
- 1803864-32-5(2-Amino-3-chlorophenylpropanal)
- 2228864-35-3(2-Bromo-6-methoxybenzene-1-sulfonyl fluoride)
- 1361588-69-3(3-Fluoro-2-methoxy-4-(2,3,4-trichlorophenyl)pyridine)
- 53100-44-0(Boc-pyr-OH)
- 2227851-93-4(4-chloro-2-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2228806-43-5(tert-butyl N-3-amino-2-(5-methyl-1,2-oxazol-3-yl)propylcarbamate)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
